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Compound of Interest

Compound Name: 1-Propanol, 3-(m-methoxyphenyl)-

Cat. No.: B1596483 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(m-

Methoxyphenyl)propan-1-ol

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(m-

methoxyphenyl)propan-1-ol (CAS No. 59337-87-2), a key intermediate in organic synthesis.

For researchers and professionals in drug development, definitive structural confirmation is

paramount. This document synthesizes data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a holistic and

validated analytical profile of the molecule. We delve into the causality behind experimental

choices and data interpretation, providing field-proven insights to ensure trustworthy and

reproducible results. The protocols and interpretations herein are designed to serve as a self-

validating system for the unambiguous identification and quality assessment of this compound.

Physicochemical Properties
A foundational understanding of a compound's physical properties is essential before

undertaking spectroscopic analysis. These properties influence sample preparation, handling,

and the choice of analytical techniques.
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Property Value Source

Molecular Formula C₁₀H₁₄O₂ [1]

Molecular Weight 166.22 g/mol [1]

InChIKey
XOBQNLCSYCFLQG-

UHFFFAOYSA-N
[1]

Appearance Colorless oil [1]

CAS Number 59337-87-2

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed

information about the carbon-hydrogen framework. For 3-(m-methoxyphenyl)propan-1-ol, both

¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring

and the integrity of the propyl alcohol chain.

Experimental Protocol: NMR Spectroscopy
A robust NMR protocol is crucial for acquiring high-quality, reproducible data. The following

methodology is a self-validating system, ensuring accuracy.

Sample Preparation: Dissolve approximately 15-20 mg of 3-(m-methoxyphenyl)propan-1-ol

in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent that

dissolves the analyte well and has a minimal, well-defined residual solvent signal.

Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting the reference

chemical shift to 0.00 ppm. Causality: TMS is chemically inert and its sharp singlet signal

does not overlap with most analyte signals, providing a reliable reference point.[2]

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition.

Causality: Higher field strengths provide better signal dispersion and resolution, which is

critical for resolving complex multiplets in the aromatic region.
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¹H NMR Acquisition:

Acquire the spectrum over a spectral width of -2 to 12 ppm.

Employ a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure

quantitative integration.

Co-add 16 scans to achieve an excellent signal-to-noise ratio.[3]

¹³C NMR Acquisition:

Acquire a proton-decoupled spectrum over a width of 0 to 220 ppm.

Use a relaxation delay of 5 seconds to allow for the full relaxation of quaternary carbons.

Co-add 1024 scans or more to compensate for the low natural abundance of the ¹³C

isotope.[3]

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the raw Free Induction Decay (FID) data using appropriate NMR processing software.

¹H NMR Spectral Data and Interpretation (400 MHz,
CDCl₃)
The ¹H NMR spectrum provides a proton census of the molecule. The meta-substitution on the

aromatic ring and the flexible propyl chain give rise to a distinct and predictable pattern of

signals.
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Interpretation

~7.20 t, J ≈ 7.8 Hz 1H H-5'

The triplet

multiplicity arises

from coupling to

two adjacent

aromatic protons

(H-4' and H-6').

Its downfield shift

is typical for

aromatic protons.

~6.78 m 2H H-2', H-6'

These protons

are in different

environments but

may overlap.

They appear as

a multiplet due to

coupling with

neighboring

aromatic protons.

~6.73 m 1H H-4'

This proton's

signal is part of

the complex

aromatic

multiplet,

coupled to H-5'.

3.80 s 3H -OCH₃

The sharp singlet

is characteristic

of a methoxy

group, with no

adjacent protons

to couple with.

3.65 t, J ≈ 6.4 Hz 2H H-1 (-CH₂OH) This triplet is due

to coupling with

the adjacent H-2
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methylene

protons. The

downfield shift is

caused by the

deshielding

effect of the

adjacent oxygen

atom.

2.68 t, J ≈ 7.6 Hz 2H H-3 (-ArCH₂-)

This triplet

results from

coupling to the

H-2 methylene

protons. The

chemical shift

reflects its

position adjacent

to the aromatic

ring (benzylic).

1.90
quintet, J ≈ 7.0

Hz
2H

H-2 (-

CH₂CH₂CH₂-)

This signal

appears as a

quintet (or

pseudo-quintet)

due to coupling

with the two

adjacent

methylene

groups (H-1 and

H-3).

~1.60 br s 1H -OH The hydroxyl

proton is a broad

singlet and its

position can vary

with

concentration

and temperature.
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It may not show

clear coupling.

¹³C NMR Spectral Data and Interpretation (100 MHz,
CDCl₃)
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments

and provides insight into their electronic nature.
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Chemical Shift (δ, ppm) Assignment Interpretation

~159.8 C-3'

This is a quaternary aromatic

carbon, shifted significantly

downfield due to the direct

attachment of the

electronegative oxygen atom

of the methoxy group.

~143.5 C-1'

This is the other quaternary

aromatic carbon, to which the

propyl chain is attached.

~129.5 C-5' Aromatic CH carbon.

~120.8 C-6' Aromatic CH carbon.

~114.2 C-2'

Aromatic CH carbon, shielded

by the electron-donating

methoxy group.

~111.5 C-4'

Aromatic CH carbon, also

shielded by the methoxy

group.

~62.3 C-1 (-CH₂OH)

Aliphatic carbon directly

bonded to the hydroxyl group,

resulting in a significant

downfield shift.

~55.2 -OCH₃

The characteristic chemical

shift for a methoxy carbon

attached to an aromatic ring.[4]

~34.3 C-3 (-ArCH₂-)
Benzylic carbon, deshielded by

the adjacent aromatic ring.

~31.5 C-2 (-CH₂CH₂CH₂-)
Aliphatic carbon in the middle

of the propyl chain.
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Infrared (IR) Spectroscopy: Functional Group
Fingerprinting
IR spectroscopy is a rapid and effective technique for identifying the key functional groups

present in a molecule. For 3-(m-methoxyphenyl)propan-1-ol, IR confirms the presence of the

hydroxyl and ether groups, as well as the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory. Causality: ATR is a modern technique that requires minimal sample

preparation (a single drop of the oil) and is highly reproducible.

Background Scan: Perform a background scan of the clean ATR crystal to subtract

atmospheric H₂O and CO₂ signals.

Sample Application: Apply a small drop of the neat 3-(m-methoxyphenyl)propan-1-ol oil

directly onto the ATR crystal.

Data Acquisition: Acquire the spectrum over the range of 4000-600 cm⁻¹, co-adding 32

scans for a high-quality spectrum.

IR Spectral Data and Interpretation
The IR spectrum is characterized by several strong, diagnostic absorption bands.
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Interpretation

3600-3200 Strong, Broad O-H Stretch

The broadness of this

peak is a hallmark of

the hydrogen-bonded

hydroxyl group of the

primary alcohol.

3100-3000 Medium Aromatic C-H Stretch

These absorptions are

characteristic of C-H

bonds where the

carbon is sp²

hybridized, confirming

the aromatic ring.

2950-2850 Strong Aliphatic C-H Stretch

These strong peaks

arise from the C-H

bonds of the sp³

hybridized carbons in

the propyl chain and

methoxy group.

1600, 1485 Medium-Weak Aromatic C=C Stretch

These skeletal

vibrations are

diagnostic for the

presence of the

benzene ring.

1260 Strong
Aryl-O Stretch

(Asymmetric)

This strong absorption

is characteristic of the

C-O bond of the aryl

ether (methoxy

group).

1040 Strong C-O Stretch

This band

corresponds to the C-

O bond of the primary

alcohol functional

group.
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Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the

analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that induces

reproducible fragmentation.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile

solvent like dichloromethane or ethyl acetate.

Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.[1]

GC Separation: Inject 1 µL of the solution into the GC. Use a standard non-polar column

(e.g., HP-5) and a temperature program (e.g., ramp from 100°C to 250°C) to ensure

separation from any impurities. Causality: GC ensures that the spectrum obtained is of a

pure compound eluting at a specific retention time.

MS Acquisition: Acquire mass spectra in EI mode at 70 eV over a mass range of m/z 40-400.

Mass Spectrum Data and Interpretation
The mass spectrum provides the final pieces of the structural puzzle.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 166, corresponding to the

molecular weight of C₁₀H₁₄O₂.[1] This peak confirms the elemental composition.

Table of Key Fragments:
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m/z (mass-to-charge ratio)
Proposed Fragment
Structure

Interpretation

166 [C₁₀H₁₄O₂]⁺ Molecular Ion (M⁺)

148 [M - H₂O]⁺

Loss of a water molecule from

the alcohol, a common

fragmentation for alcohols.

135 [M - CH₂OH]⁺
Alpha-cleavage with loss of the

hydroxymethyl radical.

121 [C₈H₉O]⁺

Benzylic cleavage, resulting in

a stable methoxy-tropylium or

related benzyl cation. This is

often a prominent peak.

107 [C₇H₇O]⁺

Loss of the entire propyl chain

can lead to a methoxyphenol-

type radical cation.

91 [C₇H₇]⁺

Tropylium ion, a common

fragment from benzyl-

containing compounds.

77 [C₆H₅]⁺

Phenyl cation, resulting from

further fragmentation of the

aromatic ring.

Visualization of a Key Fragmentation Pathway
The formation of the m/z 121 fragment is a high-probability and structurally informative event.

[C₁₀H₁₄O₂]⁺˙
m/z = 166

[C₈H₉O]⁺
m/z = 121

Benzylic Cleavage

•C₂H₅O
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Click to download full resolution via product page

Caption: Benzylic cleavage of the molecular ion (m/z 166).

Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis

lies in integrating the data from NMR, IR, and MS to build an unassailable structural proof. The

workflow below illustrates this synergistic process.

Data Acquisition

Information Derived

IR Spectroscopy

Functional Groups
(-OH, Ar-O-CH₃)

NMR (¹H, ¹³C)

C-H Framework
Connectivity

Substitution Pattern

Mass Spectrometry

Molecular Weight
Elemental Formula

Key Fragments

Structural Confirmation of
3-(m-methoxyphenyl)propan-1-ol

Click to download full resolution via product page

Caption: Integrated workflow for structural elucidation.

Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous

structural confirmation of 3-(m-methoxyphenyl)propan-1-ol. The NMR data precisely define the

meta-substitution pattern and the propyl alcohol side chain. IR spectroscopy confirms the

essential alcohol and aryl ether functional groups, while mass spectrometry validates the

molecular weight and reveals characteristic fragmentation patterns consistent with the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1596483?utm_src=pdf-body-img
https://www.benchchem.com/product/b1596483?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1596483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


proposed structure. This comprehensive guide serves as an authoritative reference for the

analysis and quality control of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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